molecular formula C11H9ClN2O2 B1647428 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid CAS No. 1369036-53-2

1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1647428
CAS RN: 1369036-53-2
M. Wt: 236.65 g/mol
InChI Key: HIOUIHYSAZHNPJ-UHFFFAOYSA-N
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Description

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles. They are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .


Synthesis Analysis

The synthesis of imidazole and benzimidazole derivatives is an active area of research in medicinal chemistry. Various methods have been developed for the introduction of these moieties into organic substrates .


Molecular Structure Analysis

Imidazole is a planar, five-membered heterocyclic molecule containing 3 carbon and 2 nitrogen atoms. The nitrogen atoms are present on 1st and 3rd position . Benzimidazole is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring .


Chemical Reactions Analysis

Imidazole and benzimidazole derivatives have been found to exhibit a wide range of chemical reactions. For example, they have been used as intermediates in the synthesis of various pharmacologically active compounds .

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad spectrum of bioactivities . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole-containing drugs are known to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment . This interaction with the targets leads to various changes in the cellular processes, contributing to their broad spectrum of bioactivities .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of bioactivities . These interactions can lead to downstream effects that contribute to their therapeutic potential .

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives are generally influenced by their chemical structure and the presence of functional groups . These properties can impact the bioavailability of the compound, affecting its therapeutic potential .

Result of Action

Benzimidazole derivatives are known to exhibit a broad spectrum of bioactivities, suggesting that they can induce various molecular and cellular changes .

Action Environment

The action, efficacy, and stability of 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is present . .

Safety and Hazards

The safety and hazards associated with imidazole and benzimidazole derivatives can vary widely depending on their specific structure. Some derivatives may have toxic effects, while others are used as safe therapeutic agents .

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry. This is due to their enormous medicinal value and the broad spectrum of bioactivities they exhibit .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-8(9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOUIHYSAZHNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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